2-Oxotetrahydrofuran-3-yl diphenylacetate
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Overview
Description
2-Oxotetrahydrofuran-3-yl diphenylacetate is a unique chemical compound with the empirical formula C18H16O4 . It has a molecular weight of 296.32 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound isO=C (C (C1=CC=CC=C1)C2=CC=CC=C2)OC3C (OCC3)=O
. This notation provides a way to describe the structure of the molecule in a text format. Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 296.32 . The compound’s MDL number is MFCD03979797 .Scientific Research Applications
Synthetic Applications and Protection of Alcohols
"2-Oxotetrahydrofuran-3-yl diphenylacetate" and related compounds play a crucial role in synthetic chemistry, especially in the protection of alcohol groups. For instance, 2-chlorotetrahydrofuran (2-Cl-THF) can react with alcohols, phenols, acids, and other functional groups to give corresponding tetrahydro-2-furanyl derivatives. This process is a convenient general procedure for protecting the hydroxyl function, which can be easily removed by acid-catalyzed hydrolysis or reaction with methanol. Such protective groups are invaluable in multi-step organic syntheses where selective reactions on certain functional groups are needed without affecting others (Kruse et al., 2010).
Synthesis of Pi-extended Ethynyl- and Butadiynyl-2,5-diphenyl-1,3,4-oxadiazole Derivatives
Research into the synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives highlights the use of related compounds in the development of molecular wires with promising redox, structural, and optoelectronic properties. These materials have potential applications in electronic devices and materials science, showcasing the versatility of 2-oxotetrahydrofuran derivatives in the synthesis of complex organic molecules (Wang et al., 2006).
Organocatalytic [3+2] Annulation
The use of 2-oxotetrahydrofuran derivatives in organocatalytic [3+2] annulation reactions has been studied, demonstrating their role in creating complex organic structures. Such reactions are critical for synthesizing a wide range of organic compounds with potential applications in pharmaceuticals, agrochemicals, and material sciences (Reitel et al., 2018).
Formation of Distinctive Microstructures
Diphenylalanine, a compound related to "this compound," has been studied for its ability to form ordered assemblies with unique mechanical, optical, piezoelectric, and semiconductive properties. Such structures are being explored for applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion, indicating the potential of 2-oxotetrahydrofuran derivatives in materials science and engineering (Pellach et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-oxooxolan-3-yl) 2,2-diphenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-17-15(11-12-21-17)22-18(20)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUQXUUNUNQRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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